(4-Chloro-2-ethylphenyl)boronic acid
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Overview
Description
(4-Chloro-2-ethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with a chlorine atom at the 4-position and an ethyl group at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chloro-2-ethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-ethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the palladium-catalyzed coupling of 4-chloro-2-ethylphenyl halides with bis(pinacolato)diboron under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and bases such as potassium carbonate or sodium hydroxide, under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-ethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in oxidation reactions to form phenols and reduction reactions to yield corresponding boronates .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Boronates: Formed via reduction.
Scientific Research Applications
(4-Chloro-2-ethylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-ethylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling . This process facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serines .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and ethyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of an ethyl group, which alters its reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group at the 3-position, affecting its electronic properties.
Uniqueness: (4-Chloro-2-ethylphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H10BClO2 |
---|---|
Molecular Weight |
184.43 g/mol |
IUPAC Name |
(4-chloro-2-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 |
InChI Key |
QPJYXLCKINSFED-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)CC)(O)O |
Origin of Product |
United States |
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